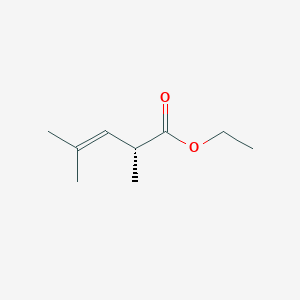
ethyl (2R)-2,4-dimethylpent-3-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2R)-2,4-dimethylpent-3-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant fragrances and are commonly found in essential oils and pheromones. This particular ester is notable for its chiral center, which means it has a specific three-dimensional arrangement that can exist in two enantiomeric forms. The (2R) designation indicates the specific configuration of the chiral center in this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R)-2,4-dimethylpent-3-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol. One common method is the Fischer esterification, which involves reacting the carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors with acidic ion-exchange resins as catalysts. The use of such catalysts allows for efficient conversion and easy separation of the ester product from the reaction mixture.
化学反応の分析
Types of Reactions
Ethyl (2R)-2,4-dimethylpent-3-enoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Although esters are generally resistant to oxidation, under strong oxidative conditions, they can be converted to carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Corresponding alcohol.
Oxidation: Carboxylic acid.
科学的研究の応用
Ethyl (2R)-2,4-dimethylpent-3-enoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology: Investigated for its potential role in biological systems, particularly in the study of enzyme-substrate interactions involving esters.
Medicine: Explored for its potential use in drug development, especially in the design of prodrugs that can be hydrolyzed to release active pharmaceutical ingredients.
Industry: Utilized in the fragrance industry due to its pleasant odor. It is also used as a flavoring agent in food products.
作用機序
The mechanism of action of ethyl (2R)-2,4-dimethylpent-3-enoate primarily involves its hydrolysis to release the corresponding carboxylic acid and ethanol. This hydrolysis can be catalyzed by esterases, which are enzymes that specifically target ester bonds. The molecular targets and pathways involved in its action depend on the specific biological or chemical context in which it is used.
類似化合物との比較
Ethyl (2R)-2,4-dimethylpent-3-enoate can be compared with other similar esters, such as:
Ethyl acetate: A simple ester with a similar structure but lacking the chiral center and the double bond.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl (2S)-2,4-dimethylpent-3-enoate: The enantiomer of this compound, with the opposite configuration at the chiral center.
The uniqueness of this compound lies in its specific chiral configuration and the presence of the double bond, which can influence its reactivity and interactions in various chemical and biological systems.
特性
分子式 |
C9H16O2 |
|---|---|
分子量 |
156.22 g/mol |
IUPAC名 |
ethyl (2R)-2,4-dimethylpent-3-enoate |
InChI |
InChI=1S/C9H16O2/c1-5-11-9(10)8(4)6-7(2)3/h6,8H,5H2,1-4H3/t8-/m1/s1 |
InChIキー |
GNBIQCPIQWOVLY-MRVPVSSYSA-N |
異性体SMILES |
CCOC(=O)[C@H](C)C=C(C)C |
正規SMILES |
CCOC(=O)C(C)C=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















